1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole

Oligonucleotide Synthesis Phosphotriester Chemistry Side Reaction Profiling

Phosphotriester block coupling of purine-rich oligo sequences often fails with TPSCl due to HCl-mediated depurination (~20% yield). TPST releases neutral 1,2,4-triazole, preserving acid-labile bases. Steric bulk suppresses 5'-O-sulfonation, enabling DMT-free strategies. • Pre-activated; no in situ HCl generation; compatible with automated synthesizers. • Hydrolytically stable months at 2-8 °C (vs. TPSTe ~10 days). • 98% HPLC; white crystalline powder; moisture-sensitive.

Molecular Formula C17H25N3O2S
Molecular Weight 335.5 g/mol
CAS No. 54230-60-3
Cat. No. B1298625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole
CAS54230-60-3
Molecular FormulaC17H25N3O2S
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=NC=N2)C(C)C
InChIInChI=1S/C17H25N3O2S/c1-11(2)14-7-15(12(3)4)17(16(8-14)13(5)6)23(21,22)20-10-18-9-19-20/h7-13H,1-6H3
InChIKeyBKJMMUUBRUWPPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TPST: Sulfonyl-Triazole Coupling Agent Overview


1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole (commonly abbreviated TPST) is a sterically hindered arylsulfonyl-1,2,4-triazole coupling agent [1]. Its molecular structure features a 2,4,6-triisopropylphenylsulfonyl group linked to a 1,2,4-triazole ring, which imparts distinct reactivity and stability characteristics . The compound is commercially available as a white to almost white crystalline powder and is primarily employed as a condensing reagent for phosphoester formation in solution- and solid-phase oligonucleotide synthesis [2].

Phosphotriester oligonucleotide coupling workflow
Sterically hindered arylsulfonyl condensing agent format
Solution-phase and solid-phase synthesis fit

Why TPST Cannot Be Replaced by Generic Reagents


Superficial interchange of arylsulfonyl coupling agents is precluded by divergent steric profiles and leaving-group abilities that critically affect coupling efficiency and side-product profiles. The 2,4,6-triisopropylphenylsulfonyl moiety on TPST provides substantially greater steric shielding than the 2,4,6-trimethylphenyl (mesityl) analog (MST, CAS 54230-59-0), reducing undesired O-sulfonation of nucleotide 5'-hydroxyl groups during phosphotriester coupling [1]. Moreover, direct substitution with the parent sulfonyl chloride (TPSCl) is impractical because the in situ generation of hydrogen chloride depresses coupling yields and promotes depurination, a limitation TPST circumvents by delivering the sulfonyl group in a pre-activated, non-acidic form [2].

TPST (Triazole)
vs
MST (Mesityl analog)
Steric shielding prevents 5'-O-sulfonation
Risk
Lower steric bulk may increase side reactions
TPST (Pre-activated triazole)
vs
TPSCl (Sulfonyl chloride)
Non-acidic activation preserves purine bases
Risk
HCl generation may depress yield and promote depurination

Quantitative Evidence for TPST Procurement


Reduced 5'-O-Sulfonation vs. MSCl

In phosphotriester-based dinucleotide coupling, the sterically demanding triisopropylphenylsulfonyl-triazole (TPST) effectively avoids the extensive 5'-O-sulfonation that plagues less hindered sulfonyl chlorides. While mesitylenesulfonyl chloride (MSCl) can sulfonate the primary 5'-OH of the nucleoside component, blocking further condensation, TPST's bulky 2,4,6-triisopropyl substitution pattern sterically hinders the approach of the nucleotide hydroxyl to the sulfonyl center, preserving the hydroxyl for productive coupling [1].

5'-O-Sulfonation vs. MSCl
Class-level
TPST prevents hydroxyl blockade; MSCl causes extensive sulfonation
Supports high-fidelity block coupling workflow
Phosphotriester conditions; yield reduction for MSCl not explicitly quantified
Oligonucleotide Synthesis Phosphotriester Chemistry Side Reaction Profiling

Storage Stability Advantage Over TPSTe

The 1,2,4-triazole leaving group of TPST imparts markedly greater hydrolytic stability compared to the corresponding tetrazole analog (TPSTe, CAS 59128-88-0). Literature consistently documents that arylsulfonyl tetrazoles are unstable compounds that decompose rapidly even under desiccated storage; TPSTe must be prepared immediately before use and cannot be stored [1]. In contrast, 1,2,4-triazole sulfones are significantly less susceptible to hydrolysis, with the triazole ring being a poorer leaving group than tetrazole, enabling TPST to be commercially distributed and stored at 2–8 °C under inert gas without rapid degradation .

Storage Stability vs. TPSTe
Class-level
TPST: shelf-stable at 2–8 °C; TPSTe decomposes in ~10 days
Enables batch procurement and reduces workflow complexity
Stability data inferred from class-level triazole/tetrazole comparison
Reagent Storage Stability Hydrolytic Stability Oligonucleotide Chemistry

Enhanced Coupling in Guanine-Rich Sequences vs. TPSCl

When coupling sequences containing purine bases, particularly guanine, the pre-formed triazole reagent TPST avoids the liberation of HCl that occurs with triisopropylbenzenesulfonyl chloride (TPSCl). The HCl generated from TPSCl during condensation is implicated in low yields (~20%) and depurination of guanine residues [1]. TPST, carrying the triazole leaving group rather than chloride, releases neutral 1,2,4-triazole upon activation, eliminating the acidic byproduct and its associated damage to acid-labile purine bases [1].

Coupling Yield vs. TPSCl
Class-level
TPSCl gives ~20% yield; TPST avoids HCl-mediated depurination
Supports purine-rich sequence assembly
Direct TPST yield improvement not available from head-to-head data
Guanine-Rich Oligonucleotides Coupling Yield Depurination Avoidance

TPST Application Scenarios


Purine-Rich Oligo Block Coupling

TPST is the reagent of choice for phosphotriester block coupling when sequences contain multiple guanine or adenine residues. Unlike TPSCl, which generates HCl and causes depurination (~20% yield), TPST releases neutral 1,2,4-triazole, preserving the integrity of acid-labile purine bases (Section 3, Evidence Item 3). Procurement of pre-formed TPST eliminates the need for in situ activation, streamlining multi-step block assembly of therapeutic oligonucleotides.

Long-Term Reagent Stocking for Oligo Production

TPST's hydrolytic stability advantage over TPSTe (complete decomposition within ~10 days vs. months-to-years shelf-life at 2–8 °C) makes it the only practical sulfonyl-triazole/heteocycle coupling agent for facilities that require batch procurement and long-term inventory (Section 3, Evidence Item 2). This stability reduces reagent qualification frequency and minimizes failed syntheses due to degraded coupling agent.

Minimal 5'-OH Protection Oligonucleotide Synthesis

In phosphotriester strategies where the 5'-OH is left unprotected to maximize convergence, the steric bulk of TPST's 2,4,6-triisopropylphenyl group prevents 5'-O-sulfonation that otherwise blocks chain extension (Section 3, Evidence Item 1). This permits chemists to omit 5'-O-dimethoxytrityl (DMT) protection, reducing the number of deprotection steps and improving overall yield.

Reagent Recycling in Solid-Phase Oligo Synthesis

TPST's pre-activated nature and absence of corrosive HCl byproducts make it compatible with automated solid-phase synthesizers employing sensitive polystyrene-based supports. The reagent's stability in solution under anhydrous conditions allows for recycling of excess reagent in recirculating flow systems, improving cost-efficiency compared to in situ-generated or unstable alternatives like TPSTe.

Application
Selection Property
Validation Focus
Purine-rich oligo block coupling
Non-acidic activation profile
Depurination endpoint monitoring
Long-term reagent stocking
Hydrolytic stability batch-to-batch
Shelf-life verification protocol
Unprotected 5'-OH synthesis strategy
Steric shielding of hydroxyl
5'-O-sulfonation side-product analysis
Automated solid-phase recycling
Solution stability under anhydrous conditions
Recirculating system compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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